![molecular formula C38H60NOPS B12502493 N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502493.png)
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and applications in various fields of scientific research. This compound is particularly notable for its use as a chiral ligand in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of 3,5-di-tert-butylphenyl with 2-(dicyclohexylphosphanyl)phenylmethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with N,2-dimethylpropane-2-sulfinamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or phosphines .
Scientific Research Applications
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide exerts its effects is primarily through its role as a chiral ligand. It binds to metal centers in catalytic complexes, inducing chirality and facilitating asymmetric reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound .
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(3,5-di-tert-butylphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide is unique due to its specific structural configuration, which provides high steric hindrance and electronic properties. This makes it particularly effective as a chiral ligand in asymmetric synthesis, offering advantages over other similar compounds in terms of selectivity and efficiency .
Properties
Molecular Formula |
C38H60NOPS |
---|---|
Molecular Weight |
609.9 g/mol |
IUPAC Name |
N-[(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H60NOPS/c1-36(2,3)29-25-28(26-30(27-29)37(4,5)6)35(39(10)42(40)38(7,8)9)33-23-17-18-24-34(33)41(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h17-18,23-27,31-32,35H,11-16,19-22H2,1-10H3 |
InChI Key |
NFJNOOPDUJWLEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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